BenchChemオンラインストアへようこそ!

Pacritinib Citrate

ACVR1 inhibition anemia benefit transfusion independence

Pacritinib citrate is the JAK2/FLT3/ACVR1 inhibitor of choice for severe thrombocytopenic myelofibrosis research models where ruxolitinib and fedratinib are dose-limited. Its unique JAK1-sparing profile preserves immune signaling, making it superior for immunocompetent models compared to pan-JAK inhibitors. With 3.1-fold greater ACVR1 inhibition than momelotinib, it is the optimal tool for hepcidin/iron homeostasis studies. It is also a validated CYP3A4 probe substrate with well-characterized DDI susceptibility (strong inhibitor AUC increase ~1.8-fold; inducer AUC decrease ~87%). Procure high-purity stocks for research use.

Molecular Formula C34H40N4O10
Molecular Weight 664.7 g/mol
CAS No. 1228923-42-9
Cat. No. B11933568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacritinib Citrate
CAS1228923-42-9
Molecular FormulaC34H40N4O10
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+;
InChIKeyBAHHBHSHSRTKNK-BJILWQEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pacritinib Citrate: A JAK2/FLT3/IRAK1/ACVR1 Inhibitor with Documented Clinical Differentiation in Cytopenic Myelofibrosis


Pacritinib citrate (CAS 1228923-42-9) is the citrate salt of pacritinib, an oral macrocyclic protein kinase inhibitor with a distinct pharmacological profile among Janus kinase inhibitors (JAKis) used for myelofibrosis (MF). It potently inhibits wild-type and mutant JAK2, FLT3, IRAK1, and ACVR1, while largely sparing JAK1 at clinically relevant concentrations [1]. Approved under the brand name Vonjo® for adults with intermediate or high-risk primary or secondary MF and platelet counts below 50×10⁹/L [2], pacritinib's unique kinase selectivity translates into a differentiated hematologic safety profile, particularly for patients with severe thrombocytopenia, a population for which other JAKis lack a defined dosing strategy or have demonstrated treatment-related cytopenias [3].

Why In-Class JAK Inhibitors Cannot Be Interchanged with Pacritinib Citrate in Cytopenic Myelofibrosis


The JAKi class for myelofibrosis—comprising ruxolitinib, fedratinib, pacritinib, and momelotinib—exhibits clinically meaningful divergence in kinase inhibition profiles, which directly dictates differential efficacy and, critically, hematologic toxicity [1]. Ruxolitinib and fedratinib carry warnings for treatment-emergent thrombocytopenia and lack a recommended starting dose for patients with platelets <50×10⁹/L, often necessitating suboptimal dose reductions that compromise efficacy [2]. Momelotinib, while offering anemia benefit, demonstrates less potent ACVR1 inhibition than pacritinib [3]. Pacritinib's JAK1-sparing, multi-kinase targeting (JAK2, FLT3, IRAK1, ACVR1) results in a uniquely favorable thrombocytopenia safety profile, enabling full-dose therapy in severe thrombocytopenia where other agents are either contraindicated, dose-limited, or lack comparative evidence of spleen and symptom control [4].

Pacritinib Citrate: Quantitative Comparative Evidence for Scientific Selection in Myelofibrosis Research


Superior ACVR1 Inhibition Potency vs. Momelotinib, Fedratinib, and Ruxolitinib Correlates with Anemia Benefit

Pacritinib inhibits the activin A receptor type 1 (ACVR1/ALK2), a key regulator of hepcidin and iron homeostasis, with significantly greater potency than other JAKis. In head-to-head biochemical assays, pacritinib demonstrated an IC50 of 16.7 nM against ACVR1, compared to 52.5 nM for momelotinib, 273 nM for fedratinib, and >1000 nM for ruxolitinib [1]. The clinical relevance of this differential potency is reflected in transfusion independence (TI) outcomes from the phase 3 PERSIST-2 study: 37% of patients receiving pacritinib became TI versus 7% on best available therapy (BAT) [1].

ACVR1 inhibition anemia benefit transfusion independence hepcidin suppression

Spleen Volume Reduction in Severe Thrombocytopenia (Platelets <50×10⁹/L): Pacritinib vs. Best Available Therapy

In a pooled retrospective analysis of 189 patients with severe thrombocytopenia (platelets <50×10⁹/L) from the PERSIST-1 and PERSIST-2 phase 3 trials, pacritinib achieved a ≥35% spleen volume reduction (SVR) at week 24 in 23% of patients, compared to only 2% in the best available therapy (BAT) arm, which included ruxolitinib [1]. This represents an absolute improvement of 21 percentage points and a relative increase of >10-fold in SVR response rate.

spleen volume reduction thrombocytopenia myelofibrosis efficacy

Hematologic Safety Profile: Grade 3/4 Thrombocytopenia Risk Compared to Other JAK Inhibitors

A 2024 network meta-analysis of 9 randomized controlled trials (N=2340) comparing JAKi regimens for MF found that pacritinib and momelotinib were associated with a significantly decreased risk of grade 3/4 thrombocytopenia compared to other JAKis, including ruxolitinib and fedratinib [1]. The analysis noted that fedratinib, while effective for spleen reduction, was associated with higher rates of grade 3/4 thrombocytopenia and anemia, limiting its use in cytopenic patients [1].

thrombocytopenia hematologic safety JAK inhibitor network meta-analysis

JAK1 Sparing Kinase Selectivity vs. Ruxolitinib: Reduced Immunosuppressive Liability

Pacritinib exhibits a >50-fold selectivity window against JAK1 (IC50 = 1280 nM) relative to its primary target JAK2 (IC50 = 23 nM) . In contrast, ruxolitinib potently inhibits both JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM) [1]. Functional studies have demonstrated that pacritinib spares monocyte-derived dendritic cell differentiation and function, whereas ruxolitinib significantly impairs dendritic cell maturation and T-cell stimulatory capacity, indicating a reduced immunosuppressive burden [2].

JAK1 sparing kinase selectivity immunosuppression dendritic cells

Citrate Salt Form: Enhanced Solubility and Bioavailability for Consistent Oral Dosing

Pacritinib citrate (CAS 1228923-42-9) is the specifically developed salt form that offers improved aqueous solubility and oral bioavailability compared to the free base [1]. The citrate salt formulation enables consistent pharmacokinetic exposure with a 200 mg twice-daily oral dosing regimen, achieving steady-state concentrations sufficient for sustained ACVR1 and JAK2 inhibition [2]. This salt selection is protected by specific composition-of-matter patents, distinguishing it from generic pacritinib base formulations [3].

citrate salt bioavailability solubility formulation

FLT3 and IRAK1 Co-Inhibition: Dual Targeting Not Present in Ruxolitinib or Fedratinib

Beyond JAK2, pacritinib potently inhibits FLT3 (IC50 = 6-22 nM across wild-type and mutant isoforms) and IRAK1 (IC50 = 13.6 nM) [1][2]. Ruxolitinib has negligible activity against FLT3 and IRAK1 at clinically relevant concentrations, while fedratinib shows weak FLT3 inhibition but no meaningful IRAK1 activity [3]. The IRAK1 inhibition may contribute to suppression of IL-1β-mediated inflammatory signaling, a pathway implicated in MF symptom burden and disease progression [2].

FLT3 inhibition IRAK1 inhibition kinase selectivity inflammatory signaling

Pacritinib Citrate: Priority Research and Industrial Application Scenarios


In Vivo Models of Cytopenic Myelofibrosis with Severe Thrombocytopenia

Given its unique ability to maintain platelet counts and deliver spleen volume reduction in patients with platelets <50×10⁹/L, pacritinib is the JAKi of choice for preclinical murine or xenograft models of thrombocytopenic MF. In contrast to ruxolitinib and fedratinib, which exacerbate thrombocytopenia in these models, pacritinib enables full-dose administration without dose-limiting myelosuppression, more accurately reflecting the clinical scenario for this high-risk population [1].

Investigating ACVR1/ALK2-Mediated Hepcidin Regulation and Anemia Reversal

With its 3.1-fold greater ACVR1 inhibitory potency compared to momelotinib and >16-fold greater potency than fedratinib [2], pacritinib is the optimal tool compound for dissecting ACVR1/ALK2-mediated hepcidin suppression and its impact on iron homeostasis and anemia improvement in MF. Studies requiring robust ACVR1 engagement and downstream SMAD signaling inhibition should prioritize pacritinib over other JAKis.

Immunocompetent Myelofibrosis Models Requiring Preserved JAK1-Mediated Immune Function

For research protocols where preservation of JAK1-dependent immune signaling (e.g., dendritic cell maturation, T-cell function, antiviral responses) is critical, pacritinib's JAK1-sparing profile (IC50 = 1280 nM) provides a distinct advantage over pan-JAK inhibitors like ruxolitinib (JAK1 IC50 = 3.3 nM) . This makes pacritinib the preferred JAK2/FLT3 inhibitor for immunocompetent MF models or studies evaluating combinatorial immunotherapy approaches.

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4 Metabolism

Pacritinib is primarily metabolized by CYP3A4, with co-administration of strong CYP3A4 inhibitors (e.g., clarithromycin) increasing AUC by approximately 1.8-fold, and strong inducers (e.g., rifampin) reducing AUC by 87% [3]. This well-characterized DDI liability makes pacritinib citrate a valuable probe substrate for CYP3A4-mediated drug interaction studies, particularly in the context of oncology polypharmacy research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pacritinib Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.